1-Adamantyl methacrylate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

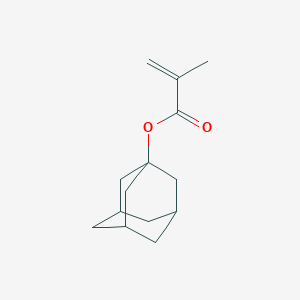

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-adamantyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-9(2)13(15)16-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,1,3-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVABYGYVXBZDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28854-38-8 | |

| Record name | 2-Propenoic acid, 2-methyl-, tricyclo[3.3.1.13,7]dec-1-yl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28854-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30449680 | |

| Record name | 1-Adamantyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16887-36-8, 66786-62-7 | |

| Record name | 1-Adamantyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Adamantyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Adamantyl Methacrylate (stabilized with MEHQ) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Adamantyl methacrylate molecular weight and formula

An In-Depth Technical Guide to 1-Adamantyl Methacrylate: Synthesis, Polymerization, and Advanced Applications

Introduction

This compound (AdMA) is a functional monomer distinguished by its unique molecular architecture. It incorporates a bulky, rigid, and hydrophobic adamantane cage structure attached to a polymerizable methacrylate group. This combination of a cage-like aliphatic moiety and a reactive vinyl group imparts a remarkable set of properties to its corresponding polymers, including high thermal stability, enhanced mechanical strength, and significant chemical resistance. These characteristics have positioned AdMA as a critical building block in the development of high-performance materials tailored for demanding applications in microelectronics, drug delivery, and specialty polymers. This guide provides a comprehensive overview of AdMA, from its fundamental properties and synthesis to its polymerization behavior and key industrial applications, intended for researchers and scientists in chemistry and materials science.

Core Properties and Molecular Formula

The defining feature of this compound is the tricyclic adamantyl group, which is directly responsible for the unique performance characteristics of its polymers.

Molecular Formula: C14H20O2[][2][]

Molecular Weight: 220.31 g/mol [2][4][5]

The structure consists of a methacrylate unit ester-linked to the 1-position of the adamantane cage. This bulky side group sterically hinders the polymer backbone, leading to increased rigidity and a higher glass transition temperature.

| Property | Value | References |

| IUPAC Name | 1-adamantyl 2-methylprop-2-enoate | [] |

| CAS Number | 16887-36-8 | [] |

| Appearance | White powder or colorless liquid | [6][7] |

| Density | ~1.05 - 1.07 g/cm³ | [][7] |

| Boiling Point | 289.3 ± 9.0 °C | [][7] |

| Flash Point | 117 °C | [] |

| Solubility | Soluble in THF, chloroform, toluene | [8][9] |

| Insolubility | Precipitates from hexanes, methanol | [8][9] |

Synthesis of this compound

The most common and direct method for synthesizing AdMA is through the esterification of 1-adamantanol with a methacrylic acid derivative. The choice of reactants and catalysts is critical for achieving high yield and purity.

Causality in Synthesis: Why Esterification?

Esterification is the preferred route due to the commercial availability of the starting materials, 1-adamantanol and methacrylic acid (or its more reactive acyl chloride). The reaction directly forms the desired ester linkage. Using an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, protonates the carbonyl oxygen of methacrylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 1-adamantanol. The use of a Dean-Stark trap is a crucial experimental choice as it allows for the continuous removal of water, the reaction byproduct. According to Le Chatelier's principle, removing a product drives the equilibrium towards the formation of more products, thus maximizing the yield of the desired ester.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a common laboratory-scale synthesis of this compound from 1-adamantanol and methacrylic acid.[4][10]

Materials:

-

1-Adamantanol (1 equivalent)

-

Methacrylic acid (4 equivalents)

-

p-Toluenesulfonic acid or concentrated Sulfuric Acid (catalyst)

-

Toluene or Methylcyclohexane (solvent for azeotropic distillation)

-

Hydroquinone (polymerization inhibitor)

-

10% aq. Sodium bicarbonate solution

-

Saturated Sodium chloride solution (brine)

-

Anhydrous Magnesium sulfate

Procedure:

-

Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

-

Charging Reactants: To the flask, add 1-adamantanol, toluene (or methylcyclohexane), methacrylic acid, and a small amount of hydroquinone to prevent premature polymerization.

-

Catalysis: Add the acid catalyst (e.g., p-toluenesulfonic acid) to the mixture.

-

Azeotropic Distillation: Heat the mixture to reflux with vigorous stirring. The toluene/water azeotrope will distill off and collect in the Dean-Stark trap, effectively removing water and driving the reaction to completion. Monitor the reaction progress by observing the amount of water collected.

-

Workup: Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

-

Washing: Transfer the organic phase to a separatory funnel. Wash sequentially with water, 10% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted methacrylic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to obtain pure this compound as a colorless liquid or white solid.[10]

Caption: Workflow for the synthesis of this compound.

Polymerization of this compound

Poly(this compound) (PAdMA) can be synthesized via several polymerization techniques. The bulky adamantyl group significantly influences the polymerization kinetics and the properties of the resulting polymer.

-

Free-Radical Polymerization: A straightforward method, but it offers limited control over the polymer's molecular weight and dispersity.[5]

-

Anionic Polymerization: Enables the synthesis of well-defined polymers with narrow molecular weight distributions, demonstrating the living character of the polymerization.[8][11]

-

Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) provide excellent control over the polymer architecture, allowing for the synthesis of block copolymers and other complex structures with predictable molecular weights.[12]

Causality in Polymerization: The Role of the Adamantyl Group

The large adamantyl side group introduces significant steric hindrance. This bulkiness affects the propagation rate during polymerization and influences the tacticity (stereochemical arrangement) of the polymer chain. The resulting PAdMA chain is very rigid, which is why the polymer exhibits an exceptionally high glass transition temperature (Tg). This rigidity impedes the mobility of the polymer chains, requiring more thermal energy for them to transition from a glassy to a rubbery state.

Experimental Protocol: Atom Transfer Radical Polymerization (ATRP) of AdMA

This protocol provides a method for synthesizing well-defined PAdMA with controlled molecular weight and low polydispersity.[12]

Materials:

-

This compound (AdMA) (monomer)

-

Methyl α-bromoisobutyrate (MBiB) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA) (ligand)

-

Toluene (solvent)

Procedure:

-

Monomer Purification: Pass AdMA through a column of basic alumina to remove any inhibitor.

-

Reaction Setup: Add AdMA, MBiB, HMTETA, and toluene to a Schlenk flask equipped with a magnetic stirrer.

-

Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

-

Catalyst Addition: Under a positive pressure of inert gas (e.g., argon or nitrogen), add the CuBr catalyst to the frozen mixture.

-

Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and begin stirring. The reaction mixture will become more viscous as the polymerization proceeds.

-

Termination: After the desired time or monomer conversion is reached, terminate the polymerization by opening the flask to air and diluting with a suitable solvent like tetrahydrofuran (THF).

-

Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as methanol.

-

Drying: Collect the precipitated polymer by filtration and dry it under vacuum until a constant weight is achieved.

Caption: General workflow for ATRP of this compound.

Properties and Applications of Poly(this compound)

The incorporation of the adamantane moiety gives PAdMA a superior property profile compared to conventional acrylic polymers.[5]

| Property | Description | Value/Observation | References |

| Glass Transition Temp. (Tg) | The bulky side group restricts chain motion, leading to a very high Tg. | >180 °C, can exceed 220 °C | [5][9][11] |

| Thermal Stability | High decomposition temperature, maintaining integrity at elevated temperatures. | Decomposes >320 °C | [11] |

| Etch Resistance | High carbon-to-hydrogen ratio provides excellent resistance to plasma etching. | Superior to conventional acrylics | [5] |

| Hydrophobicity | The aliphatic cage structure makes the polymer highly hydrophobic. | Enhances water and chemical resistance | [2][13] |

| Optical Transparency | Highly transparent in the deep-UV region, especially around 193 nm. | Essential for photolithography | [5] |

Key Applications

The unique combination of properties makes AdMA and its polymers invaluable in several advanced technology sectors.

-

Microelectronics and 193 nm Photoresists: This is one of the most significant applications. PAdMA-based copolymers are central to the formulation of photoresists for 193 nm deep-UV lithography.[5] Its high transparency at this wavelength is critical for precise patterning, while its exceptional etch resistance ensures the pattern is faithfully transferred to the semiconductor substrate.[5] The bulky adamantyl group also helps control the dissolution rate of the polymer in developer solutions, preventing pattern collapse.[5][13]

-

Drug Delivery Systems: The adamantane moiety is lipophilic and can interact with biological membranes and cyclodextrins.[14] This property is exploited in drug delivery, where adamantane can serve as a physical anchor for attaching drugs to carrier molecules like liposomes or as a component in polymers designed for controlled drug release.[][14][15] Its biocompatibility is also a key advantage in this field.[]

-

High-Performance Polymers and Coatings: AdMA is used as a comonomer to enhance the properties of other polymers.[16] Incorporating AdMA can significantly increase the thermal stability, rigidity, and chemical resistance of materials used in specialty coatings, adhesives, and high-temperature applications.[2][6][16]

Caption: Relationship between AdMA's properties and its applications.

Conclusion

This compound is a specialty monomer of significant scientific and industrial importance. The presence of the rigid, bulky adamantyl group imparts a unique and highly desirable set of properties to its polymers, including exceptional thermal stability, high glass transition temperature, and robust etch resistance. These attributes have made it an enabling material in advanced applications, most notably in the fabrication of microelectronics as a component of 193 nm photoresists. Furthermore, its utility in creating advanced drug delivery systems and high-performance coatings underscores its versatility. As the demand for materials with superior performance characteristics continues to grow, the role of this compound in both academic research and industrial innovation is set to expand.

References

-

Macromolecules. Synthesis and characterization of poly(this compound): effects of the adamantyl group on radical polymerization kinetics and thermal properties of the polymer. ACS Publications. [Link]

-

LookChem. ADAMA Monomer CAS 16887-36-8 / this compound. [Link]

-

Fuchise, K., et al. (2010). Precise synthesis of poly(this compound) by atom transfer radical polymerization. ResearchGate. [Link]

-

Polymer Source. Poly(this compound) Sample # P10228-ADMMA. [Link]

-

ResearchGate. Anionic Polymerizations of 1‐Adamantyl Methacrylate and 3‐Methacryloyloxy‐1,1′‐biadamantane. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of this compound in Specialty Chemical Manufacturing. [Link]

-

Polymer Source. Poly(this compound) Sample # P9366-ADMMA. [Link]

-

Chlumsky. CHLUMICRYL® ADAMA Monomer / this compound CAS 16887-36-8. [Link]

-

MDPI. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups. [Link]

-

Thieme Connect. Selection of Conditions for the Synthesis of Methacrylate Monomers Based on Adamantane. [Link]

-

ResearchGate. (PDF) Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups. [Link]

-

PubMed. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups. [Link]

-

Isono, T., et al. (2023). Installation of the adamantyl group in polystyrene-block-poly(methyl methacrylate) via Friedel–Crafts alkylation to modulate the microphase-separated morphology and dimensions. RSC Publishing. [Link]

-

ACS Publications. Poly(1-adamantyl acrylate): Living Anionic Polymerization, Block Copolymerization, and Thermal Properties. [Link]

-

ResearchGate. (PDF) Effect of adamantyl methacrylate on the thermal and mechanical properties of thermosensitive poly(N-isopropylacrylamide) hydrogels. [Link]

-

MDPI. Adamantane in Drug Delivery Systems and Surface Recognition. [Link]

-

ResearchGate. Poly(1-adamantyl acrylate): Living Anionic Polymerization, Block Copolymerization, and Thermal Properties. [Link]

-

ResearchGate. Photopolymerization of 1-Adamantyl Acrylate Pohotoinitiated by Free Radical Photoinitiators. [Link]

Sources

- 2. sinorawchemical.com [sinorawchemical.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. longchangchemical.com [longchangchemical.com]

- 7. This compound CAS#: 16887-36-8 [m.chemicalbook.com]

- 8. polymersource.ca [polymersource.ca]

- 9. polymersource.ca [polymersource.ca]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. This compound (16887-36-8) at Nordmann - nordmann.global [nordmann.global]

- 16. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of 1-Adamantyl Methacrylate from 1-Adamantanol

Foreword: The Strategic Importance of 1-Adamantyl Methacrylate

This compound (AMA) is a specialty monomer of significant interest in materials science and polymer chemistry. Its defining feature is the bulky, rigid, and thermally stable adamantyl group. When incorporated into polymers, this moiety imparts a unique combination of properties, including enhanced thermal stability, increased glass transition temperature (Tg), improved mechanical strength, and greater resistance to chemical degradation and plasma etching.[1][2] These attributes make AMA a critical building block in the development of high-performance materials for advanced applications.

In the realm of drug development and advanced therapeutics, polymers derived from AMA are being explored for various applications, including as components of drug delivery systems, specialty excipients, and in the fabrication of medical devices and microfluidics. The robust nature of the adamantyl cage can contribute to the stability and controlled-release profiles of drug formulations.

This guide provides a comprehensive overview of the synthesis of this compound from 1-adamantanol, with a focus on the underlying chemical principles, practical experimental protocols, and methods for purification and characterization. It is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this important synthetic transformation.

I. Synthetic Strategies: A Comparative Overview

The synthesis of this compound from 1-adamantanol is primarily achieved through esterification. The choice of synthetic route depends on several factors, including desired yield, reaction scale, available reagents, and sensitivity of the starting materials to reaction conditions. The bulky tertiary nature of the 1-adamantanol hydroxyl group presents a steric hindrance that must be overcome for efficient esterification.

Two principal methods are commonly employed:

-

Direct Acid-Catalyzed Esterification (Fischer-Speier Esterification): This classic method involves the reaction of 1-adamantanol with methacrylic acid in the presence of a strong acid catalyst.

-

Acylation with a Reactive Methacrylic Acid Derivative: This approach utilizes more reactive acylating agents, such as methacryloyl chloride or methacrylic anhydride, often in the presence of a base to neutralize the acidic byproduct.

The following sections will delve into the mechanistic details and practical execution of these methods.

II. The Cornerstone of Synthesis: Direct Acid-Catalyzed Esterification

The Fischer-Speier esterification is a widely used and cost-effective method for producing esters. The reaction is an equilibrium process, and strategies to drive the reaction toward the product are essential for achieving high yields.

A. The Reaction Mechanism: A Step-by-Step Elucidation

The acid-catalyzed esterification of 1-adamantanol with methacrylic acid proceeds through a series of reversible steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst, typically p-toluenesulfonic acid (p-TSA) or sulfuric acid, protonates the carbonyl oxygen of methacrylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by 1-Adamantanol: The hydroxyl group of 1-adamantanol acts as a nucleophile, attacking the activated carbonyl carbon. This step forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion (the protonated hydroxyl of the former alcohol) to one of the hydroxyl groups of the former carboxylic acid. This converts a hydroxyl group into a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

Diagram: Overall workflow of the Fischer-Speier esterification for AMA synthesis.

B. Experimental Protocol: A Field-Proven Methodology

This protocol is a robust method for the synthesis of this compound via direct acid-catalyzed esterification.

Materials and Equipment:

-

1-Adamantanol

-

Methacrylic acid

-

p-Toluenesulfonic acid monohydrate (p-TSA) or concentrated sulfuric acid

-

Toluene or methylcyclohexane

-

Hydroquinone or Methoquinone (MEHQ) (polymerization inhibitor)

-

Sodium bicarbonate (NaHCO₃), 10% aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus and condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, combine 1-adamantanol (e.g., 70 g), methacrylic acid (e.g., 50 g), a catalytic amount of p-toluenesulfonic acid (e.g., 1 g), and a small quantity of a polymerization inhibitor such as hydroquinone or MEHQ.[3] Add a suitable solvent like toluene (e.g., 200 mL) to facilitate azeotropic removal of water.[3]

-

Heating and Water Removal: Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will distill into the Dean-Stark trap, and the water will separate and collect in the arm of the trap, effectively driving the equilibrium towards the formation of the ester. Continue the reaction until no more water is collected (typically 4-6 hours).

-

Reaction Quenching and Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Aqueous Washes:

-

Wash the organic layer with water to remove the bulk of the acid catalyst and unreacted methacrylic acid.

-

Wash with a 10% aqueous solution of sodium bicarbonate to neutralize any remaining acidic components. Caution: This will generate CO₂ gas; vent the separatory funnel frequently to release pressure.

-

Wash again with water to remove any residual salts.

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation to obtain a colorless liquid or a white solid at room temperature.

III. The Acylation Approach: Enhancing Reactivity

To circumvent the equilibrium limitations of Fischer esterification and to potentially achieve higher yields under milder conditions, more reactive derivatives of methacrylic acid can be employed.

A. Synthesis via Methacryloyl Chloride

This method involves the reaction of 1-adamantanol with methacryloyl chloride in the presence of a base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Mechanism Insight: The reaction proceeds via a nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the hydroxyl group of 1-adamantanol. The subsequent elimination of a chloride ion and deprotonation of the oxonium intermediate by the base yields the ester.

Diagram: Synthesis of AMA using methacryloyl chloride and pyridine.

Experimental Protocol Outline:

-

Dissolve 1-adamantanol in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a stoichiometric amount of a base, such as pyridine.

-

Cool the mixture in an ice bath.

-

Slowly add methacryloyl chloride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or GC).

-

The workup typically involves filtering the pyridinium hydrochloride salt and washing the filtrate with dilute acid (to remove excess pyridine), water, and brine.

-

After drying and solvent removal, the product is purified by vacuum distillation or recrystallization.

B. Synthesis via Methacrylic Anhydride

Methacrylic anhydride is another effective acylating agent. The reaction with 1-adamantanol can be catalyzed by an acid or a base. A notable advantage of this method is that the byproduct is methacrylic acid, which can be removed by a basic wash.

Experimental Protocol Highlight:

A two-stage process has been reported where the initial esterification is carried out with methacrylic acid and a sulfuric acid catalyst. To drive the reaction to completion, methacrylic anhydride is added to react with the remaining 1-adamantanol. This approach combines the cost-effectiveness of using methacrylic acid for the bulk of the reaction with the higher reactivity of the anhydride to achieve a high overall conversion. The final yield reported for this combined method is 84.1% with a purity of 99.5% by GC.

IV. Comparative Analysis of Synthetic Routes

| Parameter | Direct Acid-Catalyzed Esterification | Acylation with Methacryloyl Chloride | Acylation with Methacrylic Anhydride |

| Reagents | 1-Adamantanol, Methacrylic Acid, Acid Catalyst | 1-Adamantanol, Methacryloyl Chloride, Base | 1-Adamantanol, Methacrylic Anhydride, Catalyst |

| Reaction Conditions | High temperature, azeotropic water removal | Low to ambient temperature | Can be varied; often milder than direct esterification |

| Reaction Rate | Slower, equilibrium-controlled | Fast, generally irreversible | Faster than direct esterification |

| Yield | Moderate to good (can be high with efficient water removal) | Generally high | Good to high |

| Byproducts | Water | HCl (neutralized by base) | Methacrylic acid |

| Advantages | Cost-effective, readily available reagents | High yield, fast reaction, not an equilibrium | Good yield, avoids corrosive HCl byproduct |

| Disadvantages | Equilibrium-limited, requires high temperatures | Methacryloyl chloride is moisture-sensitive and corrosive | Methacrylic anhydride is more expensive than methacrylic acid |

V. Purification and Characterization: Ensuring Product Integrity

Thorough purification and characterization are paramount to ensure the synthesized this compound is suitable for its intended high-performance applications.

A. Purification Techniques

-

Aqueous Workup: As detailed in the protocols, washing with water and a mild base like sodium bicarbonate is crucial for removing catalysts, unreacted acids, and water-soluble byproducts.

-

Vacuum Distillation: Due to its relatively high boiling point, this compound is best purified by distillation under reduced pressure to prevent polymerization and decomposition at high temperatures.

-

Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be an effective purification method.

B. Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of this compound.

-

¹H NMR: Expect to see characteristic signals for the vinyl protons of the methacrylate group (typically in the range of 5.5-6.1 ppm), the methyl protons (around 1.9 ppm), and the protons of the adamantyl cage (in the region of 1.6-2.1 ppm).

-

¹³C NMR: Key signals will correspond to the carbonyl carbon of the ester (around 166 ppm), the vinyl carbons, and the distinct carbons of the adamantyl cage.

-

-

Gas Chromatography (GC): GC is an excellent technique for assessing the purity of the final product and for monitoring the progress of the reaction.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the ester carbonyl group (C=O) at approximately 1720 cm⁻¹ and bands corresponding to the C=C double bond of the methacrylate group.

VI. Safety Considerations

All synthetic procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

-

Methacrylic Acid: Corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.

-

Methacryloyl Chloride: Highly corrosive, moisture-sensitive, and a lachrymator. Handle with extreme care under anhydrous conditions.

-

p-Toluenesulfonic Acid and Sulfuric Acid: Corrosive. Handle with care.

-

Toluene and other organic solvents: Flammable and have associated toxicities. Avoid inhalation and contact with skin.

VII. Conclusion

The synthesis of this compound from 1-adamantanol can be successfully achieved through several well-established methods. The choice between direct acid-catalyzed esterification and acylation with a more reactive derivative will be guided by the specific requirements of the research or production setting. For large-scale, cost-effective synthesis, the Fischer-Speier esterification with efficient water removal is a viable option. For higher yields and faster reaction times, particularly on a smaller scale, the use of methacryloyl chloride or methacrylic anhydride is advantageous. A thorough understanding of the reaction mechanisms and careful execution of the experimental protocols are essential for obtaining a high-purity product that can be confidently employed in the development of advanced materials and novel therapeutic systems.

VIII. References

-

Chemistry Stack Exchange. (2021, April 17). Comparison: Esterification with acyl chloride and alcohol vs Fischer esterification. Retrieved from [Link]

-

J&K Scientific LLC. (2025, February 23). Fischer Esterification. Retrieved from [Link]

-

Polymer Source. (n.d.). Poly(this compound) Sample # P10228-ADMMA Structure. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H proton NMR of methyl methacrylate-co-4-(1-adamantyl)phenyl.... Retrieved from [Link]

-

ResearchGate. (n.d.). Selection of Conditions for the Synthesis of Methacrylate Monomers Based on Adamantane. Retrieved from [Link]

-

YouTube. (2021, February 13). Ester Formation | Acyl Chlorides, Anhydrides & Fischer Esterification Explained. Retrieved from [Link]

-

ResearchGate. (n.d.). A Highly Transparent and Thermally Stable Copolymer of this compound and Styrene. Retrieved from [Link]

-

ResearchGate. (n.d.). Precise synthesis of poly(this compound) by atom transfer radical polymerization. Retrieved from [Link]

-

Quora. (2016, November 16). What are the advantages and disadvantages of Fischer esterification in synthesizing esters?. Retrieved from [Link]

-

Polymer Source. (n.d.). Poly(this compound). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Radical Polymerization of Adamantyl Methacrylate Monomers Having Hemiacetal Moieties. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Adamantyl Methacrylate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Adamantyl methacrylate (ADMA), a unique monomer prized for the exceptional properties it imparts to polymers. Its bulky, rigid adamantyl group is key to enhancing thermal stability, mechanical strength, and chemical resistance in a variety of applications, from advanced coatings to sophisticated drug delivery systems.

Chemical Structure and Nomenclature

This compound is an organic compound with the chemical formula C14H20O2.[][] Its structure consists of a methacrylate group attached to a tricyclic adamantane cage.

Diagram of the Chemical Structure of this compound:

Caption: Chemical structure of this compound.

The IUPAC name for this compound is 1-adamantyl 2-methylprop-2-enoate .[] It is also known by several synonyms, including Methacrylic Acid 1-Adamantyl Ester and 1-Methacryloyloxyadamantane.[3][4]

Physicochemical Properties

The distinct properties of this compound are largely dictated by its bulky adamantyl group. A summary of its key physicochemical properties is presented below.

| Property | Value |

| Molecular Formula | C14H20O2 |

| Molecular Weight | 220.31 g/mol [5][6] |

| Appearance | White or colorless to almost white or almost colorless powder to lump to clear liquid[][4] |

| Boiling Point | 289.26°C at 760 mmHg[] |

| Density | 1.0495 g/cm³[] |

| Flash Point | 117 °C[] |

| Solubility | Soluble in THF, chloroform, toluene, and 1,4-dioxane. Precipitates from hexanes, methanol, and ethanol.[7] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 1-adamantanol with methacrylic acid or its derivatives.

Fischer-Speier Esterification

A common laboratory and industrial method involves the direct acid-catalyzed esterification of 1-adamantanol and methacrylic acid.

Reaction Scheme:

Caption: Fischer-Speier esterification of 1-adamantanol.

Experimental Protocol:

A detailed protocol for this synthesis is described as follows:

-

To a flask equipped with a stirrer, thermometer, and a Dean-Stark apparatus, add 1-adamantanol (e.g., 70 g), methacrylic acid (e.g., 50 g), and a suitable solvent such as toluene (e.g., 200 ml).[5]

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (e.g., 1 g).[5]

-

Heat the mixture with stirring, allowing the water formed during the reaction to be removed azeotropically using the Dean-Stark trap.[5]

-

Monitor the reaction progress by tracking the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.

-

After cooling, the organic phase is washed sequentially with water, a 10% aqueous sodium bicarbonate solution, and again with water to remove the acid catalyst and any unreacted methacrylic acid.[5]

-

The crude product is then purified by distillation under reduced pressure to yield this compound.[8]

Polymerization of this compound

The methacrylate group of ADMA readily undergoes polymerization, and various techniques can be employed to produce poly(this compound) (PADMA).

Free-Radical Polymerization

Free-radical polymerization is a common method for polymerizing ADMA.[7] This can be initiated using thermal initiators like benzoyl peroxide or azo compounds.

Experimental Protocol for Bulk Polymerization:

-

Dissolve a radical initiator (e.g., benzoyl peroxide, 45 mg per gram of monomer) in purified this compound monomer in a reaction vessel.[9]

-

To initiate polymerization at room temperature, a redox initiator system can be used by adding an accelerator like dimethyl-p-toluidine (DMPT) (e.g., 0.025 ml per gram of monomer).[9]

-

The mixture is then stirred until the initiator is fully dissolved.[9]

-

The polymerization is allowed to proceed, and the progress can be monitored by observing the increase in viscosity and temperature.[9]

Controlled Radical Polymerization: Atom Transfer Radical Polymerization (ATRP)

For applications requiring well-defined polymers with controlled molecular weights and narrow polydispersity, controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) are employed.

The ATRP of ADMA has been successfully carried out using a copper catalyst system.[10]

Typical ATRP conditions:

-

Monomer: this compound (AdMA)

-

Initiator: Methyl α-bromoisobutyrate (MBiB)

-

Catalyst: Copper(I) bromide (CuBr)

-

Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligands like HMTETA.[10]

-

Solvent: Toluene

-

Temperature: 60 °C[10]

The precise control over the polymerization allows for the synthesis of block copolymers and other complex architectures.[10]

Properties and Applications of Poly(this compound)

The incorporation of the bulky and rigid adamantyl group into the polymer backbone gives poly(this compound) (PADMA) a unique set of properties that are highly desirable in various advanced applications.

Key Properties of PADMA

-

High Glass Transition Temperature (Tg): PADMA exhibits a very high glass transition temperature, often exceeding 200°C.[11] This high thermal stability allows the material to maintain its structural integrity at elevated temperatures.[11]

-

Enhanced Etch Resistance: The high carbon-to-hydrogen ratio of the adamantane structure provides excellent resistance to reactive ion etching (RIE), a crucial property in microelectronics fabrication.[11]

-

Optical Transparency: Polymers based on ADMA are highly transparent, particularly at deep-UV wavelengths like 193 nm, making them suitable for photolithography applications.[11]

-

Improved Mechanical Properties: The rigid adamantane structure enhances the mechanical strength and stiffness of the polymer.[12][13][14]

Major Applications

-

High-Performance Polymers: ADMA is used as a monomer or co-monomer to produce polymers for demanding applications such as high-temperature coatings, durable adhesives, and components for electronic devices.[12]

-

Photoresists for Microelectronics: One of the most significant applications of ADMA is in the formulation of photoresists for 193 nm deep-UV lithography used in semiconductor manufacturing.[11] The polymer's transparency at this wavelength and its etch resistance are critical for creating high-resolution patterns.[11]

-

Biomedical and Drug Delivery: The unique biocompatibility and hydrophobicity of ADMA make it a valuable component in the design of advanced drug delivery systems, medical devices, and biomaterials.[][][15] The adamantane moiety can be used to control drug release and enhance the stability of the delivery vehicle.[15][16] For instance, the bulky adamantane core can create hydrophobic pockets that are advantageous for encapsulating drugs.[16]

Safety and Handling

This compound is an irritant. It is important to handle this chemical with appropriate personal protective equipment.

-

Hazards: Causes skin and serious eye irritation.[][17] May cause respiratory irritation.[17]

-

Precautionary Measures: Wash hands thoroughly after handling.[17] Wear protective gloves, protective clothing, eye protection, and face protection.[17][18] Use only in a well-ventilated area.[17]

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[17][18]

Conclusion

This compound is a versatile and valuable monomer that enables the creation of high-performance polymers with exceptional thermal, mechanical, and optical properties. Its unique adamantane structure is the key to its utility in a wide range of advanced applications, from the manufacturing of next-generation electronics to the development of innovative drug delivery systems. A thorough understanding of its synthesis, polymerization, and properties is essential for researchers and scientists looking to leverage this remarkable building block in their work.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of this compound in Specialty Chemical Manufacturing. [Link]

-

Fuchise, K., et al. (2010). Precise synthesis of poly(this compound) by atom transfer radical polymerization. Polymer Journal, 42(8), 626-631. [Link]

-

ACS Publications. Synthesis and characterization of poly(this compound): effects of the adamantyl group on radical polymerization kinetics and thermal properties of the polymer. [Link]

-

Polymer Source. Poly(this compound) Sample # P10228-ADMMA Structure. [Link]

-

A chemical raw materials supplier based in China. ADAMA Monomer CAS 16887-36-8 / this compound. [Link]

-

PubChem. This compound | C14H20O2 | CID 10955092. [Link]

-

Patsnap Eureka. Methacrylate: Versatile Polymer in Adhesives and Plastics. [Link]

-

CHLUMICRYL®. ADAMA Monomer / this compound CAS 16887-36-8. [Link]

-

Ingenta Connect. Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties. [Link]

-

Georganics. This compound - High purity | EN. [Link]

-

ResearchGate. Methacrylate Polymers Containing Adamantane. [Link]

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD. This compound. [Link]

-

ResearchGate. (PDF) Effect of adamantyl methacrylate on the thermal and mechanical properties of thermosensitive poly(N-isopropylacrylamide) hydrogels. [Link]

-

National Institutes of Health. Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery. [Link]

-

University of Washington. Experiment 10: Polymerization of methyl methacrylate (MMA) in bulk to form PMMA. [Link]

-

Royal Society of Chemistry. Controlled and efficient polymerization of methyl methacrylate catalyzed by pyridinylidenaminophosphine based Lewis pairs. [Link]

-

Wiley Online Library. Suspension Polymerization of Methyl Methacrylate Stabilized Solely by Palygorskite Nano Fibers. [Link]

Sources

- 3. sinorawchemical.com [sinorawchemical.com]

- 4. This compound | 16887-36-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. Electronics materials,CAS#:16887-36-8,1-金刚烷基甲基丙烯酸酯,this compound [en.chemfish.com]

- 7. polymersource.ca [polymersource.ca]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. ingentaconnect.com [ingentaconnect.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound (16887-36-8) at Nordmann - nordmann.global [nordmann.global]

- 16. Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 18. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility of 1-Adamantyl Methacrylate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-adamantyl methacrylate (AdMA), a specialty monomer of significant interest in polymer chemistry, materials science, and drug delivery. For researchers, scientists, and drug development professionals, a thorough understanding of AdMA's solubility is paramount for its effective use in polymerization reactions, formulation development, and purification processes. This document synthesizes theoretical principles with practical guidance to serve as an essential resource for laboratory and development work.

Introduction: The Significance of this compound and Its Solubility

This compound is a unique monomer characterized by a bulky, rigid adamantyl group attached to a methacrylate functional group. This structure imparts exceptional properties to polymers, including high thermal stability, enhanced mechanical strength, and improved chemical resistance.[1] These attributes make poly(this compound) (PAdMA) and its copolymers valuable in advanced applications such as high-performance coatings, durable adhesives, and specialized materials for the electronics industry.[1]

The solubility of the AdMA monomer is a critical parameter that dictates its handling, reactivity, and the homogeneity of polymerization systems. An appropriate solvent ensures that the monomer is fully dissolved, allowing for controlled and uniform polymer chain growth. Conversely, poor solubility can lead to heterogeneous reaction mixtures, resulting in polymers with inconsistent properties. This guide delves into the principles governing the solubility of AdMA and provides a framework for selecting suitable organic solvents.

Theoretical Framework: "Like Dissolves Like" and Hansen Solubility Parameters

The fundamental principle governing solubility is "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[2] For a quantitative and predictive understanding, we turn to the concept of Hansen Solubility Parameters (HSP) . HSP theory decomposes the total cohesive energy density of a substance into three components:

-

δD (Dispersion): Arising from London dispersion forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

Each solvent and solute can be characterized by a unique set of these three parameters. The "distance" (Ra) between the HSP of a solute and a solvent in a three-dimensional Hansen space can be calculated to predict solubility. A smaller distance indicates a higher likelihood of solubility.[3]

The Molecular Structure of this compound: A Duality of Polarity

The solubility behavior of this compound is a direct consequence of its distinct molecular architecture. The molecule can be conceptually divided into two key domains with opposing characteristics:

-

The Adamantyl Group: This bulky, diamondoid hydrocarbon cage is highly nonpolar and hydrophobic. Its presence dominates the overall character of the molecule, favoring interactions with nonpolar solvents.[2][4]

-

The Methacrylate Group: The ester functionality (-COO-) and the vinyl group (C=C) introduce a degree of polarity and the potential for weak hydrogen bonding interactions.

This structural duality suggests that AdMA will exhibit preferential solubility in solvents that can effectively solvate both its large, nonpolar adamantyl moiety and its moderately polar methacrylate functionality.

Caption: Molecular structure of this compound.

Estimated Hansen Solubility Parameters for this compound

Based on these considerations and comparisons with structurally similar large hydrocarbons, the estimated Hansen Solubility Parameters for this compound are presented in Table 1.

Table 1: Estimated Hansen Solubility Parameters for this compound

| Parameter | Value (MPa⁰·⁵) | Rationale |

| δD (Dispersion) | 17.5 | Increased due to the large, bulky adamantyl group. |

| δP (Polar) | 4.0 | Reduced due to the dominant nonpolar adamantyl moiety. |

| δH (Hydrogen Bonding) | 4.5 | Slightly reduced from methyl methacrylate. |

These estimated parameters provide a valuable tool for predicting the solubility of AdMA in a wide range of organic solvents.

Predicted Solubility of this compound in Common Organic Solvents

Using the estimated HSP for this compound, we can predict its qualitative solubility in various common organic solvents. The principle is that solvents with HSP values closer to those of AdMA will be better solvents.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Predicted Solubility |

| Excellent Solvents (High Solubility) | ||||

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | Highly Soluble |

| Toluene | 18.0 | 1.4 | 2.0 | Highly Soluble |

| Chloroform | 17.8 | 3.1 | 5.7 | Highly Soluble |

| Acetone | 15.5 | 10.4 | 7.0 | Soluble |

| Good Solvents (Moderate Solubility) | ||||

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | Moderately Soluble |

| Poor Solvents (Low to Insoluble) | ||||

| Methanol | 15.1 | 12.3 | 22.3 | Sparingly Soluble/Insoluble |

| Ethanol | 15.8 | 8.8 | 19.4 | Sparingly Soluble/Insoluble |

| Hexane | 14.9 | 0.0 | 0.0 | Sparingly Soluble/Insoluble |

| Water | 15.5 | 16.0 | 42.3 | Insoluble |

Note: These are predicted solubilities. Experimental verification is always recommended.

The predictions align with the general principle that nonpolar to moderately polar solvents are most suitable for dissolving this compound. The bulky, nonpolar adamantyl group dominates its solubility behavior, making it highly soluble in aromatic and chlorinated hydrocarbons, as well as ethers like THF. While the methacrylate group provides some polarity, it is insufficient to overcome the hydrophobicity of the adamantyl cage, leading to poor solubility in highly polar solvents like water and alcohols.

Experimental Determination of Solubility: A Gravimetric Approach

To experimentally validate the predicted solubilities, a gravimetric method can be employed. This approach is straightforward and provides reliable quantitative data.

Protocol for Gravimetric Determination of Solubility

-

Preparation of Saturated Solution:

-

To a series of vials, add a known volume (e.g., 10 mL) of the selected organic solvent.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed with undissolved solid remaining.

-

Seal the vials and place them in a constant temperature bath (e.g., 25 °C) on an orbital shaker.

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Isolation of the Saturated Solution:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, clean, and dry collection vial.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Carefully evaporate the solvent from the collection vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the monomer's boiling point to avoid loss of solute.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight.

-

Express the solubility in grams of solute per 100 mL of solvent.

-

Caption: Experimental workflow for gravimetric solubility determination.

Practical Applications and Solvent Selection

The solubility profile of this compound directly informs its practical application in several key areas:

-

Polymerization: For solution polymerization, solvents in which AdMA is highly soluble, such as toluene or THF, are excellent choices. These solvents ensure a homogeneous reaction medium, leading to polymers with well-controlled molecular weights and narrow polydispersity.

-

Purification: The differential solubility of AdMA in various solvents can be exploited for its purification. For instance, it can be dissolved in a good solvent like toluene and then precipitated by the addition of a poor solvent such as methanol to remove more soluble impurities.

-

Formulation: In applications like coatings and adhesives, the choice of solvent will affect the viscosity, drying time, and film-forming properties of the formulation. A solvent with moderate volatility and good solubility for both the AdMA-containing polymer and other formulation components is ideal.

-

Drug Delivery: In the pharmaceutical field, AdMA-containing polymers may be used as hydrophobic matrices for controlled drug release. The solubility of the monomer and the resulting polymer in biocompatible solvents is a critical consideration for the manufacturing of such systems.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Applications of this compound in Specialty Chemical Manufacturing.

- Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (2021). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal, 1(1), 58-60.

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved from [Link]

-

ACS Publications. (n.d.). A Static Method Coupled with Gravimetric Analysis for the Determination of Solubilities of Solids in Supercritical Carbon Dioxide. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Hansen, C. M. (n.d.). HANSEN SOLUBILITY PARAMETERS. Retrieved from [Link]

-

Rowan Scientific. (2025). The Evolution of Solubility Prediction Methods. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). and Hansen Solubility Parameters for Various Polymers (sort by acid descending). Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical models of solubility for organic solvents. A conceptual density functional theory approach. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

ASTM. (2017). D3132 Standard Test Method for Solubility Range of Resins and Polymers (Withdrawn 2005). Retrieved from [Link]

-

Solubility of Things. (n.d.). Adamantane. Retrieved from [Link]

-

Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

Sources

A Guide to the Spectroscopic Soul of a High-Performance Monomer: In-Depth Analysis of 1-Adamantyl Methacrylate by ¹H and ¹³C NMR

Introduction: The Adamantane Advantage in Polymer Chemistry

In the landscape of advanced materials and polymer science, 1-adamantyl methacrylate (AdMA) stands out as a monomer of significant interest. Its defining feature is the bulky, rigid, and highly symmetric adamantyl group—a diamondoid hydrocarbon cage. This moiety imparts exceptional thermal stability, high glass transition temperatures (Tg), and enhanced etch resistance to polymers, making them invaluable in applications ranging from photoresists in microelectronics to specialty coatings and biomedical devices.[1][2]

The precise chemical structure and purity of AdMA are paramount to achieving these desired polymer properties. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for confirming the structure and purity of such monomers. This in-depth guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights for researchers, scientists, and professionals in drug development and materials science. We will delve into the causality behind the observed chemical shifts and provide a robust experimental framework for acquiring high-quality spectral data.

The Molecular Architecture of this compound

To understand the NMR spectra, we must first visualize the molecule's structure and the distinct chemical environments of its protons and carbons. AdMA is an ester formed from methacrylic acid and 1-adamantanol.

Caption: Molecular structure of this compound with key carbon environments labeled.

¹H NMR Spectrum Analysis: A Proton's Perspective

The ¹H NMR spectrum of AdMA provides a clear fingerprint of the monomer. The signals are well-resolved and can be unambiguously assigned to the protons of the methacrylate group and the adamantyl cage.

Expected Chemical Shifts and Rationale

The protons in AdMA can be categorized into two main regions: the downfield vinylic and the upfield aliphatic signals.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Rationale for Chemical Shift |

| Vinylic Protons (Ha, Hb) | 5.5 - 6.1 | Singlet (s) or Doublet (d) | These protons are attached to sp² hybridized carbons of the double bond. The electron-withdrawing effect of the adjacent carbonyl group deshields them, shifting their signals significantly downfield. Their signals are often close and may appear as two distinct singlets or narrow multiplets. |

| Adamantyl Protons (CH, CH₂) (Hc, Hd, He) | 1.6 - 2.2 | Broad Multiplet (br m) | The adamantyl cage consists of methine (CH) and methylene (CH₂) protons in a rigid, saturated aliphatic system. Due to their similar chemical environments and complex spin-spin coupling, they typically overlap to form a broad, complex multiplet in the aliphatic region of the spectrum. |

| α-Methyl Protons (Hf) | ~1.95 | Singlet (s) | These protons are on the methyl group attached to the double bond. They are slightly deshielded by the double bond and the carbonyl group, placing their signal in the upper aliphatic region. |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm and are typically recorded in deuterated chloroform (CDCl₃).

Interpreting the Spectrum: Causality and Insights

-

The Vinylic Protons (Ha, Hb): The distinct downfield signals for the two vinylic protons are a hallmark of the methacrylate moiety. In similar methacrylate compounds, these protons appear at approximately 6.04 ppm and 5.67 ppm.[3] The presence of these two signals confirms the integrity of the polymerizable double bond, a critical quality check for the monomer.

-

The α-Methyl Group (Hf): The sharp singlet at around 1.95 ppm is characteristic of the methyl group attached to the double bond. Its integration value should correspond to three protons, providing a valuable internal reference for quantifying the other signals in the spectrum.

-

The Adamantyl Cage (Hc, Hd, He): The protons on the adamantyl cage are all in a saturated, non-polar environment. The three distinct proton environments (at the β, γ, and δ positions relative to the ester linkage) have very similar electronic surroundings. This, combined with the rigid structure that allows for through-bond and through-space coupling, results in a complex and overlapping set of signals. It is often not practical or necessary to resolve each individual signal within this multiplet for routine characterization. The key diagnostic feature is a large, broad signal integrating to 15 protons in the 1.6-2.2 ppm range.

¹³C NMR Spectrum Analysis: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum provides complementary and equally vital information, revealing the carbon skeleton of AdMA. The high symmetry of the adamantyl group simplifies parts of the spectrum, while the electronic effects of the methacrylate group lead to a wide dispersion of signals.

Expected Chemical Shifts and Rationale

The carbon signals can be assigned based on their hybridization and proximity to the electron-withdrawing ester functionality.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| Carbonyl (C=O) | ~166 | The sp² hybridized carbonyl carbon is highly deshielded due to the double bond and the electronegativity of the two oxygen atoms, placing it far downfield. |

| Quaternary Vinylic (C=C) | ~137 | This sp² carbon is part of the double bond but is deshielded to a lesser extent than the carbonyl carbon. |

| Methylene Vinylic (=CH₂) | ~125 | The terminal sp² carbon of the double bond is shielded relative to the substituted vinylic carbon. |

| Adamantyl Cα (Quaternary) | ~80 | This is the sp³ carbon of the adamantyl cage directly attached to the ester oxygen. The high electronegativity of the oxygen causes a significant downfield shift. |

| Adamantyl Cγ | ~41 | These are the methylene carbons two bonds away from the Cα position. |

| Adamantyl Cδ | ~36 | This is the methine carbon at the "back" of the adamantyl cage, furthest from the substituent. |

| Adamantyl Cβ | ~31 | These are the methine carbons one bond away from the Cα position. They are the most shielded of the adamantyl carbons. |

| α-Methyl (CH₃) | ~18 | This sp³ carbon is in a typical aliphatic environment, appearing in the upfield region of the spectrum. |

Note: Chemical shifts are referenced to TMS at 0.00 ppm.

Decoding the Carbon Signals: A Deeper Look

The ¹³C NMR spectrum of adamantane derivatives is well-documented.[4][5] The substitution at the C1 position breaks the molecule's perfect symmetry, resulting in four distinct signals for the adamantyl cage carbons, conventionally labeled α, β, γ, and δ.

-

The Ester Linkage (Cα): The quaternary carbon (Cα) directly bonded to the ester oxygen is the most downfield of the adamantyl signals (~80 ppm). This significant deshielding is a direct consequence of the oxygen's inductive effect and serves as a key confirmation of the ester bond's location at a bridgehead carbon.

-

Through-Bond Effects: The influence of the electron-withdrawing ester group propagates through the rigid sigma-bond framework of the adamantyl cage. This "through-the-bonds" interaction causes predictable shifts for the β, γ, and δ carbons compared to unsubstituted adamantane, allowing for their confident assignment.[4]

-

Methacrylate Carbons: The positions of the carbonyl (~166 ppm), vinylic (~137 and ~125 ppm), and methyl (~18 ppm) carbons are highly characteristic of the methacrylate group and confirm its presence and electronic integrity.

Experimental Protocol: A Self-Validating System

Acquiring high-quality, reproducible NMR data is essential. The following protocol is designed as a self-validating system for the characterization of this compound.

Caption: Experimental workflow for NMR analysis of this compound.

Causality in Experimental Choices:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice as AdMA is highly soluble in it, and its residual proton signal (δ ~7.26 ppm) and carbon signals (δ ~77.16 ppm) do not overlap with the analyte's signals.

-

Spectrometer Frequency: Using a spectrometer with a field strength of 400 MHz or higher is recommended to achieve better signal dispersion and resolution, which is particularly helpful for resolving the complex multiplets of the adamantyl protons.

-

Relaxation Delay (d1) in ¹³C NMR: A longer relaxation delay (5 seconds) is crucial for quantitative ¹³C NMR. Quaternary carbons, like the Cα of the adamantyl group and the vinylic carbon, have longer relaxation times. A sufficient delay ensures that these nuclei fully relax between pulses, allowing for more accurate signal integration if quantitative analysis is required.

Conclusion: A Foundation of Certainty for Advanced Materials

The ¹H and ¹³C NMR spectra of this compound provide a comprehensive and unambiguous confirmation of its chemical identity and purity. The characteristic signals of the methacrylate group confirm its polymerizable nature, while the unique spectral signature of the 1-substituted adamantyl cage verifies the incorporation of the performance-enhancing moiety. By understanding the underlying principles that govern the chemical shifts and by employing a rigorous experimental protocol, researchers can be confident in the quality of their monomer, ensuring the integrity and reproducibility of the resulting high-performance polymers. This spectroscopic certainty is the foundation upon which the next generation of advanced materials is built.

References

-

Pehk, T., & Lippmaa, E. (1971). ¹³C NMR SPECTRA OF ADAMANTANE DERIVATIVES. Organic Magnetic Resonance, 3(5), 679-687. Available at: [Link]

-

Mathias, L. J., et al. (2001). Copolymers of 4-adamantylphenyl methacrylate derivatives with methyl methacrylate and styrene. Journal of Materials Chemistry, 11(7), 1747-1753. Available at: [Link]

-

Polymer Source, Inc. (n.d.). Poly(this compound) Sample # P9366-ADMMA. Available at: [Link]

-

Harris, R. K., & Becker, E. D. (2022). Solid-state chemical-shift referencing with adamantane. Journal of Magnetic Resonance, 340, 107231. Available at: [Link]

-

ResearchGate. (n.d.). 1 H proton NMR of methyl methacrylate-co-4-(1-adamantyl)phenyl methacrylate. Available at: [Link]

-

Kim, H., et al. (2016). Synthesis of adamantane-containing methacrylate polymers: Characterization and properties. Materials Express, 6(3), 245-252. Available at: [Link]

-

Sino-Resource. (n.d.). Sinomer® ADAMA this compound. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information of Opposite swelling characteristics through changing the connectivity in a biopolymeric hydrogel based on glycogen. Available at: [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of (a) MMA and (b) pure PMMA. Available at: [Link]

-

T. Pehk and E. Lippmaa, "13C NMR spectra of adamantane derivatives," Organic Magnetic Resonance, vol. 3, no. 5, pp. 679-687, 1971. Available at: [Link]

Sources

An In-depth Technical Guide to the Thermal Properties of Poly(1-Adamantyl Methacrylate)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thermal Properties in Advanced Polymer Applications

Poly(1-adamantyl methacrylate) (PAdMA) is a specialty polymer distinguished by its bulky, rigid adamantyl pendant group. This unique molecular architecture imparts exceptional thermal stability and a high glass transition temperature (Tg), making it a material of significant interest in fields ranging from advanced drug delivery systems to high-performance coatings and photoresists.[1][2][3] The adamantane moiety's diamondoid structure restricts segmental motion of the polymer chains, leading to a significant increase in Tg compared to conventional polymethacrylates.[2][3] Understanding and precisely characterizing the thermal properties of PAdMA is paramount for its successful application, ensuring material integrity, performance, and predictability under various processing and end-use conditions.

This guide provides a comprehensive technical overview of the key thermal properties of PAdMA, including its glass transition temperature, thermal decomposition temperature, coefficient of thermal expansion, and thermal conductivity. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to accurately assess and leverage the unique thermal characteristics of this advanced polymer.

Core Thermal Properties of Poly(this compound)

The thermal behavior of a polymer dictates its processing window, dimensional stability, and operational temperature limits. For PAdMA, its robust thermal profile is one of its most defining and valuable attributes.

Glass Transition Temperature (Tg): The Onset of Mobility

The glass transition temperature is a critical thermal property of amorphous polymers like PAdMA. It represents the reversible transition from a rigid, glassy state to a more flexible, rubbery state as the temperature increases. This transition is not a true phase change but rather a kinetic phenomenon reflecting the onset of cooperative segmental motion of the polymer chains.

For PAdMA, the Tg is exceptionally high, a direct consequence of the bulky adamantyl group hindering chain mobility. This high Tg is a key factor in its use in applications requiring dimensional stability at elevated temperatures.

Several factors are known to influence the measured Tg of PAdMA:

-

Molecular Weight: The glass transition temperature of PAdMA shows a dependence on its number-average molecular weight (Mn). As the molecular weight increases, the Tg also increases, eventually plateauing at higher molecular weights. This is due to the reduction of free volume associated with chain ends.[4]

-

Tacticity: The stereoregularity of the polymer chain, or tacticity, can influence the Tg. While less pronounced than in other polymethacrylates, variations in isotactic, syndiotactic, and atactic content can lead to slight shifts in the glass transition temperature.[5]

-

Measurement Technique and Conditions: The experimental parameters used to measure Tg, such as the heating rate in Differential Scanning Calorimetry (DSC), can affect the observed value. Higher heating rates tend to result in higher measured Tg values.[6]

Thermal Decomposition Temperature (Td): The Limit of Stability

The thermal decomposition temperature indicates the temperature at which the polymer begins to chemically degrade. PAdMA exhibits excellent thermal stability, degrading at significantly higher temperatures than many common acrylic polymers. This high thermal stability is attributed to the robust adamantyl cage and the strength of the polymer backbone. The onset of decomposition is a critical parameter for defining the maximum processing temperature and long-term thermal endurance of the material.

Coefficient of Thermal Expansion (CTE): Dimensional Stability with Temperature

Thermal Conductivity: Heat Dissipation Characteristics

Thermal conductivity is a measure of a material's ability to conduct heat. In many advanced applications, such as in electronic packaging or drug delivery systems where thermal management is crucial, understanding the thermal conductivity of the constituent materials is essential. Amorphous polymers, in general, are poor thermal conductors. The bulky adamantyl group in PAdMA is likely to further decrease thermal conductivity by disrupting chain packing and increasing phonon scattering. As with CTE, specific experimental data for the thermal conductivity of PAdMA is scarce. However, it is expected to be in the range of other amorphous acrylic polymers.[7]

Summary of Thermal Properties

The following table summarizes the known and expected thermal properties of poly(this compound). It is important to note that the values for CTE and thermal conductivity are estimations based on the properties of structurally similar polymers and the known influence of the adamantyl group.

| Thermal Property | Typical Value/Range | Influencing Factors |

| Glass Transition Temperature (Tg) | 180 - 250 °C | Molecular Weight, Tacticity, Heating Rate[4][5][6] |

| Thermal Decomposition Temperature (Td) | ~340 - 480 °C (onset) | Heating Rate, Atmosphere[2][3] |

| Coefficient of Thermal Expansion (CTE) | Estimated: 50 - 80 µm/(m·K) (below Tg) | Temperature, Tacticity |

| Thermal Conductivity | Estimated: 0.15 - 0.25 W/(m·K) | Temperature, Molecular Weight |

Note: The values for CTE and Thermal Conductivity are estimations based on data for similar high-Tg amorphous polymers and the expected influence of the adamantyl group. Experimental verification is recommended for specific applications.

Experimental Methodologies for Thermal Characterization

Accurate and reproducible characterization of the thermal properties of PAdMA is essential for both quality control and research and development. The following sections detail the primary techniques and provide step-by-step protocols tailored for the analysis of this high-Tg polymer.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature Determination

DSC is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is the most common method for determining the Tg of polymers.

Causality Behind Experimental Choices:

-

Heating Rate: A standard heating rate of 10 °C/min is often used as it provides a good balance between signal sensitivity and resolution.[6] For high-Tg polymers like PAdMA, a slightly higher rate (e.g., 20 °C/min) can enhance the subtle heat capacity change at the glass transition, making it easier to detect. However, very high heating rates can lead to thermal lag and artificially inflate the measured Tg.[8]

-

Thermal History Erasure: A preliminary heating and cooling cycle is crucial to erase any prior thermal history of the sample (e.g., from processing or storage) that could manifest as an enthalpy relaxation peak superimposed on the Tg, leading to inaccurate determination. The Tg is then determined from the second heating scan.

-

Inert Atmosphere: An inert nitrogen atmosphere is used to prevent oxidative degradation of the polymer at the high temperatures required for analysis.

Experimental Protocol: DSC Analysis of PAdMA

-

Sample Preparation:

-